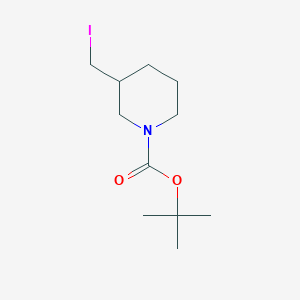

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLEGFCHNTQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609465 | |

| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253177-03-6 | |

| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore a robust and widely adopted two-step synthetic pathway, detailing not only the procedural steps but also the fundamental chemical principles that underpin this transformation. By focusing on the causality behind experimental choices, this document aims to equip researchers with the knowledge for successful and reproducible synthesis.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine motif is a cornerstone in the design of a multitude of pharmaceutical agents. Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. The title compound, this compound, is a particularly valuable intermediate. The tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protecting group for the piperidine nitrogen. Concurrently, the iodomethyl substituent at the 3-position serves as a reactive electrophile, facilitating the incorporation of the piperidine core into more complex molecules through nucleophilic substitution reactions. This compound is a vital component in the synthesis of various active pharmaceutical ingredients.[1]

The Synthetic Blueprint: A Two-Step Conversion

A reliable and efficient route to this compound begins with the commercially available tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[2][3] This method is favored due to its high yields and the stability of the involved intermediates. The overall process is a two-step sequence:

-

Mesylation: The primary alcohol is first activated by converting the hydroxyl group into a mesylate, which is an excellent leaving group.

-

Finkelstein Reaction: The mesylate is then displaced by an iodide ion in a classic Finkelstein reaction to yield the final product.[4][5][6]

Figure 1: The two-step synthetic pathway from the hydroxymethyl precursor to the final iodomethyl product.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the synthesis.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Purity | Notes |

| tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | >98% | Starting Material |

| Methanesulfonyl chloride (MsCl) | 114.55 | >99% | Corrosive, handle with care |

| Triethylamine (Et3N) | 101.19 | >99.5% | Anhydrous |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Solvent |

| Sodium iodide (NaI) | 149.89 | >99.5% | Anhydrous |

| Acetone | 58.08 | Anhydrous | Solvent |

| Saturated aq. NaHCO₃ | - | - | For workup |

| Saturated aq. Na₂S₂O₃ | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous MgSO₄ | 120.37 | - | Drying agent |

Step 1: Mesylation of the Primary Alcohol

This step is crucial for activating the hydroxyl group, transforming it into a competent leaving group for the subsequent nucleophilic substitution.[7]

Figure 2: Workflow for the mesylation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Detailed Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq.) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature remains at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is typically used in the next step without further purification.

Scientific Rationale:

-

Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction forward.

-

Temperature: The initial cooling to 0°C is essential to control the exothermic nature of the reaction.

-

Anhydrous Conditions: The absence of water is critical as methanesulfonyl chloride is susceptible to hydrolysis.

Step 2: Iodination via the Finkelstein Reaction

This is a classic SN2 reaction where the mesylate is displaced by iodide.[5][6][8] The choice of acetone as a solvent is key to the success of this reaction. Sodium iodide is soluble in acetone, while the sodium mesylate byproduct is not. This insolubility drives the reaction to completion in accordance with Le Chatelier's Principle.[4]

Figure 3: Workflow for the Finkelstein iodination reaction.

Detailed Procedure:

-

Dissolve the crude mesylate from the previous step in anhydrous acetone.

-

Add sodium iodide (3.0 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a pale yellow oil.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a full suite of analytical characterization should be performed, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Infrared Spectroscopy: To identify functional groups.

Safety Precautions

-

Methanesulfonyl chloride: Is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen. Use in a fume hood.

-

Triethylamine: Is flammable and corrosive.

-

Always wear safety glasses, gloves, and a lab coat when performing these procedures.

References

- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]

- AdiChemistry. (n.d.). Finkelstein Reaction | Explanation.

- BYJU'S. (n.d.). Finkelstein Reaction.

- Wikipedia. (2023, October 29). Finkelstein reaction.

- NCERT. (n.d.). Haloalkanes and Haloarenes.

- Supplementary Information. (n.d.).

- Ballini, R., et al. (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 9, 255-259. [Link]

- Juskelis, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PubChem. (n.d.). tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.

- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.

- Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Organic Letters, 7(19), 4277-4280. [Link]

- Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982-7985. [Link]

- Li, Z., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(6), 4748-4759. [Link]

- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

- Istvan, E. S., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(3), 446-456.e7. [Link]

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

- Appretech Scientific Limited. (n.d.). tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate.

- MDPI. (2021). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 26(15), 4659. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 140695-84-7 [sigmaaldrich.com]

- 4. adichemistry.com [adichemistry.com]

- 5. byjus.com [byjus.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

A Technical Guide to Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate

Abstract

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperidine ring and a reactive iodomethyl group, makes it an invaluable intermediate for introducing the piperidine motif into complex molecules. The bulky tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, modulating its reactivity and solubility, while the primary iodide acts as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, insights into its reactivity, and a review of its applications in drug development, offering researchers a comprehensive resource for leveraging this versatile compound in their work.

Introduction: The Strategic Value in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound emerges as a strategically designed reagent for incorporating this scaffold. The tert-butyl group is a common feature in medicinal chemistry, though its incorporation can sometimes lead to increased lipophilicity and reduced metabolic stability[1]. The Boc protecting group offers a solution by masking the basicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for controlled, site-selective functionalization. The primary iodomethyl group provides a highly reactive electrophilic site, ideal for forming new carbon-carbon or carbon-heteroatom bonds. This combination of features makes it a go-to intermediate for synthesizing a wide range of biologically active compounds and drug candidates[2].

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 253177-03-6 | [3] |

| Molecular Formula | C₁₁H₂₀INO₂ | [4] |

| Molecular Weight | 325.19 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| InChI Key | GWYLEGFCHNTQTF-UHFFFAOYSA-N | [3] |

| Storage Temperature | Refrigerator | [3] |

| Sensitivity | Light sensitive | [6] |

Note: Chiral versions of this compound exist, such as the (S)-enantiomer (CAS 384829-99-6) and the (R)-enantiomer, which will have similar properties but are distinct chemical entities.[5][7]

Synthesis Protocol: From Alcohol to Alkyl Iodide

The most common and reliable method for preparing this compound is via the iodination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Appel reaction is a classic and highly effective choice for this transformation.

Causality of Experimental Choices:

-

Reagents : Triphenylphosphine (PPh₃) and Iodine (I₂) are the core reagents of the Appel reaction. They react in situ to form the phosphonium iodide salt, which is the active iodinating agent.

-

Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, dissolves the starting materials, and is inert to the reaction conditions.

-

Base : Imidazole or pyridine is often added to neutralize the HI byproduct generated during the reaction, preventing potential side reactions and driving the reaction to completion.

-

Temperature : The reaction is typically run at 0 °C to room temperature to control the exothermic nature of the initial steps and maintain reaction selectivity.

Detailed Step-by-Step Methodology

-

Inert Atmosphere : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).[8]

-

Reagent Dissolution : Dissolve the starting material, triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling : Cool the resulting solution to 0 °C using an ice bath. This is critical to moderate the initial reaction with iodine.

-

Iodine Addition : Add a solution of iodine (1.1 eq) in dichloromethane dropwise to the cooled, stirring mixture. A color change is typically observed as the iodine is consumed.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Synthesis Workflow Diagram

Caption: Generalized Sₙ2 reaction mechanism. (Note: Image placeholder used in DOT script)

This reactivity allows for the facile attachment of the Boc-piperidine methyl moiety to oxygen, nitrogen, sulfur, and carbon nucleophiles, forming ethers, amines, thioethers, and new C-C bonds, respectively.

Applications in Medicinal Chemistry

This compound is used as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its role is to introduce the 3-methylpiperidine scaffold, which can be crucial for binding to biological targets and tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Enzyme Inhibitors : The piperidine ring can be positioned to interact with specific pockets within an enzyme's active site. The synthesis of pyrazole-based inhibitors often utilizes piperidine intermediates.[9]

-

GPCR Ligands : Many G-protein coupled receptor (GPCR) ligands incorporate piperidine structures to achieve the necessary orientation for receptor binding.

-

Complex Molecule Synthesis : It serves as a foundational piece in multi-step syntheses, as seen in the preparation of intermediates for compounds like Ibrutinib, where related piperidine structures are crucial.[2]

Safety, Handling, and Storage

Proper handling is essential when working with this and related alkyl halides.

-

Hazards : This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][5][8][10] It is a suspected irritant and sensitizer.[4]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place, typically a refrigerator, and protect from light to prevent degradation.[3][6]

References

- PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.

- PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.

- Nature. Supplementary information.

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Appretech Scientific Limited. tert-butyl (R)-3-(iodomethyl)

- CAS Common Chemistry. Iron chloride (FeCl3). Cas.org. [Link]

- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- PII. Ferric Chloride Anhydrous (FeCl3). Pii.co.th. [Link]

- PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

- Wikipedia. Iron(III) chloride. Wikipedia.org. [Link]

- National Institutes of Health. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. NIH.gov. [Link]

- MDPI. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Mdpi.com. [Link]

- The Good Scents Company. ferric chloride. Thegoodscentscompany.com. [Link]

Sources

- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 253177-03-6 [sigmaaldrich.com]

- 4. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. labsolu.ca [labsolu.ca]

- 7. appretech.com [appretech.com]

- 8. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. ajcsd.org [ajcsd.org]

An In-depth Technical Guide to tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate (CAS Number: 253177-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate, registered under CAS number 253177-03-6, is a pivotal heterocyclic building block in modern medicinal chemistry. This monofunctional piperidine derivative, featuring a reactive iodomethyl group and a Boc-protected amine, serves as a versatile intermediate in the synthesis of complex molecular architectures. Its significance is particularly pronounced in the development of therapeutic agents targeting the central nervous system, most notably as a key component in the synthesis of O-GlcNAcase (OGA) inhibitors for the potential treatment of neurodegenerative disorders such as Alzheimer's disease. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel OGA inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 253177-03-6 | [1] |

| Molecular Formula | C11H20INO2 | [2] |

| Molecular Weight | 325.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Boc-3-(iodomethyl)piperidine, N-Boc-3-(iodomethyl)piperidine | [1] |

| Appearance | Solid (form may vary) | [4] |

| pKa (predicted) | -1.92 ± 0.40 | [1] |

| LogP (predicted) | 3.1 | [2] |

| Storage Temperature | Refrigerator (2-8 °C) | [1] |

Mechanism of Action and Rationale for Use in OGA Inhibitor Synthesis

The utility of this compound in drug discovery is primarily centered on its function as a reactive intermediate. The core of its reactivity lies in the iodomethyl group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the piperidine scaffold onto a variety of molecular frameworks.

In the context of O-GlcNAcase (OGA) inhibitors, the piperidine moiety is a common structural feature in many potent and selective compounds. OGA is a key enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA leads to an increase in O-GlcNAcylation, a post-translational modification that has been shown to have a neuroprotective effect by reducing the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][6]

The 3-substituted piperidine scaffold provided by this compound is crucial for achieving optimal binding affinity and selectivity for the OGA active site. The stereochemistry and substitution pattern of the piperidine ring play a significant role in the inhibitor's interaction with the enzyme.[7][8] The Boc-protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, preventing unwanted side reactions and enabling the introduction of other functional groups after the initial coupling reaction.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a building block in the synthesis of OGA inhibitors. Its use has been documented in patent literature describing novel therapeutic agents for neurodegenerative diseases.[9]

Beyond OGA inhibitors, this compound is a valuable reagent in the synthesis of a wide range of biologically active molecules containing a 3-substituted piperidine motif. The piperidine ring is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[10][11]

Experimental Protocols

The following is a detailed, step-by-step methodology for a key experiment involving this compound in the synthesis of an OGA inhibitor intermediate via a Negishi cross-coupling reaction.[1]

Synthesis of (tert-butyl (R)-3-(4-methoxybenzyl)piperidine-1-carboxylate)

This protocol outlines the formation of an organozinc intermediate from tert-butyl (S)-3-(iodomethyl)piperidine-1-carboxylate, followed by a palladium-catalyzed cross-coupling with an aryl iodide.

Materials:

-

tert-butyl (S)-3-(iodomethyl)piperidine-1-carboxylate (1)

-

Iodine (I₂)

-

Zinc (Zn) dust

-

N,N-Dimethylformamide (DMF)

-

1-iodo-4-methoxybenzene (3)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated sodium chloride (NaCl) solution

-

Nitrogen (N₂) atmosphere

-

Standard laboratory glassware and stirring equipment

Procedure:

Part 1: Formation of the Organozinc Reagent (2)

-

To a round-bottom flask under a nitrogen atmosphere, add iodine (15.6 mg, 61.5 µmol) and zinc dust (804 mg, 12.3 mmol) in DMF (8.00 mL) at 0 °C.

-

Slowly add a solution of tert-butyl (S)-3-(iodomethyl)piperidine-1-carboxylate (1) (2.00 g, 6.15 mmol) in DMF (8.00 mL) to the mixture at 0 °C.

-

Stir the resulting mixture for 2 hours at 35 °C under a nitrogen atmosphere.

-

The resulting organozinc intermediate (2) is used in the next step without further work-up.

Part 2: Negishi Cross-Coupling Reaction

-

In a separate flask, combine 1-iodo-4-methoxybenzene (3) (150 mg, 640 µmol), SPhos (52.6 mg, 128 µmol), and Pd₂(dba)₃ (58.7 mg, 64.1 µmol) in DMF (2.00 mL).

-

Add the freshly prepared organozinc reagent (2) (0.23 M, 6.97 mL) to this mixture.

-

Degas the reaction mixture and purge with nitrogen for three cycles.

-

Stir the reaction at 50 °C for 2 hours under a nitrogen atmosphere.

-

After cooling to room temperature, partition the reaction mixture between water (10.0 mL) and ethyl acetate (30.0 mL).

-

Separate the organic phase, wash with saturated aqueous NaCl solution (10.0 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield tert-butyl (R)-3-(4-methoxybenzyl)piperidine-1-carboxylate (4).

Workflow Diagram

Caption: Synthetic workflow for the preparation of an OGA inhibitor intermediate.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility is particularly highlighted in the development of OGA inhibitors, a promising class of therapeutic agents for neurodegenerative diseases. The strategic placement of the reactive iodomethyl group at the 3-position of the Boc-protected piperidine ring provides a reliable and efficient means to introduce this important scaffold into complex molecules. A thorough understanding of its properties, reactivity, and handling is crucial for its successful application in the synthesis of next-generation therapeutics.

References

- Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.

- Synthesis and In Vitro Characterization of [3H]OGA-2506 as a High Affinity Radioligand for O-GlcNAcase. bioRxiv. (2025).

- Structure activity relationship of piperidine derivatives.

- He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.

- Zhang, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288.

- PubChem. (n.d.). tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.

- Google Patents. (n.d.).

- Appretech Scientific Limited. (n.d.). tert-butyl (R)-3-(iodomethyl)

- ResearchGate. (n.d.).

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (n.d.).

- Celgene Corporation. (2019).

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.

- Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.

- Turan-Zitouni, G., et al. (2018). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed.

- Zhou, J., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- Müller, T., & Winter, D. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.

- Zhang, Y., et al. (2024).

- Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease.

- Organic Syntheses. (n.d.). 3-Chlorobenzo[d]isothiazole 1,1-dioxide.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate | C11H20INO3 | CID 114775218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US11839654B2 - Combination therapy - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

A Technical Guide to the Synthesis and Characterization of 1-Boc-3-(iodomethyl)piperidine: A Key Building Block in Medicinal Chemistry

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] 1-Boc-3-(iodomethyl)piperidine is a highly valuable, functionalized building block that provides medicinal chemists with a versatile intermediate for elaborating complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactivity, while the iodomethyl group serves as an excellent electrophilic handle for introducing the piperidine moiety via nucleophilic substitution.[2][3] This guide provides an in-depth, field-proven methodology for the synthesis of 1-Boc-3-(iodomethyl)piperidine from its corresponding alcohol precursor, followed by a comprehensive guide to its structural characterization using modern spectroscopic techniques.

Strategic Synthesis of 1-Boc-3-(iodomethyl)piperidine

The most direct and efficient synthesis of 1-Boc-3-(iodomethyl)piperidine involves the conversion of the primary alcohol in the readily available precursor, (rac)-1-Boc-3-(hydroxymethyl)piperidine. The Appel reaction is the method of choice for this transformation due to its mild conditions and high efficiency in converting primary alcohols to primary iodides.

Synthetic Workflow Overview

The conversion relies on the in-situ generation of an electrophilic phosphorus intermediate from triphenylphosphine and iodine, which activates the hydroxyl group for subsequent displacement by the iodide ion.

Caption: Workflow for the synthesis of 1-Boc-3-(iodomethyl)piperidine.

Causality of Reagent Selection

-

Triphenylphosphine (PPh₃) and Iodine (I₂): These reagents form the core of the Appel reaction. They react to form an iodophosphonium iodide salt, which is the key activating agent for the alcohol.

-

Imidazole: Imidazole serves a dual purpose. It acts as a mild base to neutralize the HI byproduct generated during the reaction, preventing potential side reactions. It also catalyzes the reaction by forming a more reactive phosphine-imidazole intermediate.

-

Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes all reactants. Its low boiling point simplifies product isolation.

Detailed Experimental Protocol

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (rac)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq).[4]

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Add triphenylphosphine (1.2 eq) and imidazole (1.5 eq) to the solution and stir until all solids have dissolved.

Step 2: Iodination

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of iodine (1.2 eq) in DCM to the flask portion-wise. The addition should be controlled to maintain the reaction temperature below 5 °C. A deep brown color will persist upon addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 2-4 hours.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the brown color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The primary byproduct of this reaction is triphenylphosphine oxide, which must be removed.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield 1-Boc-3-(iodomethyl)piperidine as a pure solid or oil.

| Parameter | Specification | Purpose |

| Starting Material | (rac)-1-Boc-3-(hydroxymethyl)piperidine | Provides the core piperidine scaffold. |

| Reagents | PPh₃, Imidazole, I₂ | Key components for the Appel iodination. |

| Stoichiometry | 1.0 : 1.2 : 1.5 : 1.2 | Ensures complete conversion of the alcohol. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to facilitate the reaction. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Purification | Flash Column Chromatography | Removes triphenylphosphine oxide byproduct. |

Comprehensive Spectroscopic Analysis

Confirming the identity and purity of the final product is a critical step. The following data provides a benchmark for the successful characterization of 1-Boc-3-(iodomethyl)piperidine.

Caption: Molecular structure of 1-Boc-3-(iodomethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group as a sharp singlet, along with a series of complex multiplets for the diastereotopic protons of the piperidine ring. The key diagnostic signal is for the methylene protons adjacent to the iodine atom (-CH₂I), which will appear as a downfield doublet or multiplet.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 11 carbon atoms. Key signals include the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, and the significantly shielded carbon of the -CH₂I group.

| ¹H NMR Spectroscopy Data | ¹³C NMR Spectroscopy Data | ||

| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |

| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | -C (CH₃)₃ (Boc) | ~80.0 |

| Piperidine Ring CH₂ | ~1.50-2.00 (m) | -C(C H₃)₃ (Boc) | ~28.5 |

| Piperidine Ring CH | ~2.20-2.40 (m) | Piperidine Ring CH₂ | ~25.0-35.0 |

| Piperidine Ring N-CH₂ | ~2.80-4.20 (m) | Piperidine Ring CH | ~38.0-42.0 |

| -CH₂I | ~3.20-3.40 (m, 2H) | Piperidine Ring N-CH₂ | ~45.0-55.0 |

| -C H₂I | ~8.0-12.0 | ||

| C =O (Boc) | ~155.0 |

Note: Expected chemical shifts are approximate and can vary based on solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Molecular Formula: C₁₁H₂₀INO₂

-

Expected HRMS (ESI⁺): A high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 326.0561 or the sodium adduct [M+Na]⁺ at m/z 348.0380, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. A crucial diagnostic indicator is the disappearance of the broad O-H stretching band from the starting material (~3400 cm⁻¹).

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| C=O (Carbamate) | Stretch | ~1685-1705 |

| C-H (Alkyl) | Stretch | ~2850-2980 |

| C-N | Stretch | ~1160-1250 |

| C-O (Carbamate) | Stretch | ~1150-1170 |

Conclusion

This guide outlines a robust and reproducible method for the synthesis of 1-Boc-3-(iodomethyl)piperidine, a building block of significant interest to the pharmaceutical and drug development industries.[8] The straightforward iodination of the corresponding alcohol via an Appel reaction provides good yields of the target compound. The detailed characterization data presented herein serves as a reliable reference for researchers to verify the structure and purity of their synthesized material, ensuring its quality for subsequent applications in the development of novel therapeutic agents.

References

- Chem-Impex. (n.d.). 1-Boc-3-iodo-piperidine.

- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ChemicalBook. (n.d.). 1-Boc-4-iodomethyl-piperidine(145508-94-7) 1H NMR spectrum.

- PubChem. (n.d.). 1-Boc-3-aminopiperidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 1-Boc-3-piperidone in Pharmaceutical Intermediate Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- Chem-Impex. (n.d.). (S)-1-Boc-3-(hydroxymethyl)piperidine.

- ChemicalBook. (n.d.). 3-Aminomethyl-1-N-Boc-piperidine(162167-97-7) 1H NMR spectrum.

- BLDpharm. (n.d.). (3R)-1-Boc-3-(iodomethyl)piperidine.

- ChemicalBook. (n.d.). (3S)-3-(IodoMethyl)-1-Boc-piperidine.

- Royal Society of Chemistry. (2011). Recent advances in the synthesis of piperidones and piperidines.

- Google Patents. (n.d.). Method for synthesizing 1-BOC-3-piperidone.

- Thermo Fisher Scientific. (n.d.). (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%.

- Thermo Fisher Scientific. (n.d.). (R)-1-BOC-3-(Aminomethyl)piperidine, 97%.

- Fisher Scientific. (n.d.). (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97%.

- Enzymaster. (n.d.). (S)-1-Boc-3-hydroxy-piperidine.

- Benchchem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- White Rose University Consortium. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric methyl pipecolinates. Retrieved from White Rose University Consortium ePrints.

- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum.

- BOC Sciences. (n.d.). CAS 253177-03-6 1-Boc-3-(iodomethyl)piperidine.

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- National Institute of Standards and Technology. (n.d.). Piperidine.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 5. 384830-08-4|(3R)-1-Boc-3-(iodomethyl)piperidine|BLD Pharm [bldpharm.com]

- 6. (3S)-3-(IodoMethyl)-1-Boc-piperidine | 384829-99-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Physical and chemical properties of N-Boc-3-iodomethylpiperidine

An In-Depth Technical Guide to N-Boc-3-iodomethylpiperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

N-tert-butoxycarbonyl-3-iodomethylpiperidine, commonly referred to as N-Boc-3-iodomethylpiperidine, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure uniquely combines a piperidine core, a privileged scaffold in numerous FDA-approved drugs, with two orthogonal functionalities: a stable, acid-labile N-Boc protecting group and a highly reactive iodomethyl side chain. This combination allows for its strategic incorporation into complex molecules, making it an invaluable tool for researchers and scientists in drug development.

The tert-butoxycarbonyl (Boc) group provides stability during various synthetic transformations and enhances solubility in common organic solvents, yet it can be selectively removed under mild acidic conditions.[1][2] Concurrently, the iodomethyl group serves as a potent electrophile, ideal for forming new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and strategic applications of N-Boc-3-iodomethylpiperidine, offering field-proven insights for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-3-iodomethylpiperidine is essential for its handling, storage, and application in synthesis. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 253177-03-6 | [3] |

| Molecular Formula | C₁₁H₂₀INO₂ | [3] |

| Molecular Weight | 325.19 g/mol | [3] |

| Appearance | Likely a liquid or low-melting solid, similar to related structures. | [4][5] |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. | [6] |

| Topological Polar Surface Area | 29.5 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

Stability and Storage: N-Boc-3-iodomethylpiperidine should be stored in a cool, dark place to prevent degradation, as alkyl iodides can be sensitive to light and heat. Storage at 0-8°C is recommended for related iodo- and amino-piperidines.[1][5] It is incompatible with strong oxidizing agents and should be handled in a well-ventilated area.

Synthesis and Characterization

The synthesis of N-Boc-3-iodomethylpiperidine is typically achieved from commercially available precursors, allowing for a reliable and scalable supply for research and development.

Synthetic Strategy

The most common and efficient pathway begins with the reduction of N-Boc-3-piperidone, followed by the conversion of the resulting hydroxyl group into an iodide. This two-step process is favored for its high yields and straightforward execution. The ketone precursor, N-Boc-3-piperidone, is a versatile starting material in many synthetic routes. The asymmetric reduction of this ketone can yield chiral (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib.[7]

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the conversion of (+/-)-1-Boc-3-(hydroxymethyl)piperidine to the target iodide. The Appel reaction is a reliable method for converting alcohols to alkyl halides.

Materials:

-

(+/-)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Iodine (I₂) (1.5 eq)

-

Imidazole (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (+/-)-1-Boc-3-(hydroxymethyl)piperidine and anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Scientist's Note: An inert atmosphere and anhydrous solvent are critical to prevent side reactions with moisture. Cooling to 0°C helps to control the exothermic nature of the reaction upon addition of reagents.

-

-

Reagent Addition: Add triphenylphosphine and imidazole to the cooled solution and stir until dissolved. Slowly add iodine crystals portion-wise, maintaining the temperature at 0°C. The solution will turn dark brown.

-

Scientist's Note: Imidazole acts as a catalyst and mild base, facilitating the formation of the phosphonium iodide intermediate. Portion-wise addition of iodine is a key safety and control measure.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the brown color disappears. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Scientist's Note: The sodium thiosulfate quench reduces excess iodine, a necessary step for purification.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-Boc-3-iodomethylpiperidine.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.45 ppm), the piperidine ring protons (a complex series of multiplets between 1.2-4.0 ppm), and the iodomethyl protons (a doublet at ~3.2-3.4 ppm). The signals from protons on carbons adjacent to the nitrogen will be broad due to the conformational exchange of the piperidine ring.[8][9]

-

¹³C NMR: The carbon spectrum will display a signal for the Boc carbonyl at ~155 ppm, the quaternary carbon of the Boc group at ~80 ppm, and the methyl carbons of the Boc group at ~28 ppm. The iodomethyl carbon (CH₂I) signal is expected to appear far upfield, typically around 5-15 ppm, due to the heavy atom effect of iodine.

-

Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 325.19 g/mol .[3]

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the urethane carbonyl (C=O) stretch of the Boc group.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of N-Boc-3-iodomethylpiperidine is defined by the distinct reactivity of its two key functional groups.

Reactivity of the Iodomethyl Group

The primary site of reactivity is the iodomethyl group. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile attachment of the 3-methylpiperidine scaffold to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility is central to its role as a building block in diversity-oriented synthesis.[10]

The N-Boc Protecting Group: Stability and Deprotection

The N-Boc group is prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[2] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine.

This orthogonal reactivity—a stable protecting group and a reactive electrophilic handle—is what makes this reagent so powerful for multi-step syntheses.

Applications in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, particularly in drugs targeting the central nervous system (CNS).[1][11] N-Boc-3-iodomethylpiperidine provides a reliable and efficient means of introducing the 3-substituted piperidine motif, which can be critical for achieving desired potency, selectivity, and pharmacokinetic properties.

-

Scaffold Hopping and SAR Exploration: In lead optimization, replacing an existing chemical group with the 3-methylpiperidine moiety can significantly alter a compound's properties. This building block allows chemists to systematically explore the structure-activity relationship (SAR) by attaching the piperidine to a core scaffold and evaluating the impact on biological activity.

-

Fragment-Based Drug Discovery (FBDD): While the molecule itself is larger than a typical fragment, it is used to "grow" or elaborate smaller fragment hits.[12] Once a low-molecular-weight fragment is identified that binds to a biological target, N-Boc-3-iodomethylpiperidine can be used to add a vector that probes adjacent pockets in the binding site, often improving affinity and potency.

-

Synthesis of Novel Therapeutics: The reagent serves as a key intermediate in the synthesis of complex molecules. Its ability to connect molecular fragments makes it essential for constructing novel drug candidates for a wide range of therapeutic areas, from neurological disorders to oncology.[1][][]

Conclusion

N-Boc-3-iodomethylpiperidine is a highly valuable and versatile reagent for chemical and pharmaceutical research. Its well-defined reactivity, combining a stable N-Boc protecting group with an electrophilic iodomethyl handle, provides a robust platform for the synthesis of complex piperidine-containing molecules. By enabling the strategic introduction of the 3-methylpiperidine scaffold, this building block empowers scientists to efficiently explore chemical space, optimize lead compounds, and accelerate the discovery of novel therapeutic agents. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in the pursuit of innovative medicines.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Boc-3-Iodomethyl-pyrrolidine | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 7. mdpi.com [mdpi.com]

- 8. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Boc-4-iodomethyl-piperidine(145508-94-7) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Storage of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate

Introduction

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a key building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive iodomethyl group and a Boc-protected piperidine ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). However, the very features that make this compound synthetically valuable also present inherent stability challenges. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for this compound, grounded in the fundamental principles of organic chemistry and extensive experience in handling reactive intermediates.

Chemical and Physical Properties

Understanding the intrinsic properties of this compound is fundamental to predicting its stability and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀INO₂ | PubChem |

| Molecular Weight | 325.19 g/mol | [1] |

| Appearance | Typically a solid | General knowledge |

| Key Functional Groups | tert-butyloxycarbonyl (Boc) protecting group, primary alkyl iodide | N/A |

The presence of the primary alkyl iodide is of particular note. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering this moiety a good leaving group and thus susceptible to nucleophilic substitution and elimination reactions.[2][3][4] Concurrently, the tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5] These two functionalities are the primary determinants of the compound's stability profile.

Core Stability Considerations and Degradation Pathways

The stability of this compound is principally influenced by temperature, light, pH, and the presence of nucleophiles or oxidizing agents. Two primary degradation pathways can be anticipated based on its structure.

Acid-Catalyzed Deprotection of the Boc Group

The most significant stability concern for many Boc-protected compounds is the acid-lability of the tert-butyloxycarbonyl group.[5] Exposure to even trace amounts of acid can catalyze the cleavage of the Boc group, leading to the formation of the corresponding piperidinium salt.

dot

Caption: Acid-catalyzed degradation of the Boc-protecting group.

Reactions of the Alkyl Iodide Moiety

The C-I bond is susceptible to cleavage, making the iodomethyl group a reactive electrophilic center. This can lead to degradation through several mechanisms:

-

Nucleophilic Substitution: In the presence of nucleophiles (e.g., water, alcohols, amines), the iodide can be displaced. Hydrolysis, for instance, would yield the corresponding hydroxymethyl derivative.

-

Elimination: While less likely for a primary iodide without a strong base, elimination reactions to form an exocyclic double bond are a theoretical possibility under certain conditions.

-

Reduction: The C-I bond can be reduced to a C-H bond in the presence of reducing agents or certain metals.

-

Photolytic Decomposition: Alkyl iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

dot

Caption: Potential degradation pathways involving the alkyl iodide.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, stringent storage and handling procedures are imperative.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is recommended for long-term storage. Short-term storage at 2-8°C may be acceptable. | Lower temperatures slow down the rate of all potential degradation reactions. For highly reactive intermediates, -20°C provides a more robust storage environment. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation, respectively. |

| Light | Protect from light. Store in an amber vial or a light-blocking outer container. | Prevents photolytic cleavage of the C-I bond.[5] |

| Container | Use a tightly sealed, appropriate container. | Prevents ingress of moisture and other atmospheric contaminants. Ensure the container material is compatible with the compound. |

Handling Procedures

-

Inert Atmosphere: When handling the compound, especially for weighing and dissolution, it is best practice to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Solvent Choice: Use anhydrous solvents for preparing solutions. Protic solvents like methanol and ethanol can act as nucleophiles, while acidic impurities in any solvent can trigger Boc deprotection.

-

Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, oxidizing agents, and reducing agents.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. This compound is classified as a skin and eye irritant.[1]

Experimental Workflow: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is the definitive approach. This involves subjecting the compound to a range of stress conditions and analyzing for degradation products.

dot

Caption: Workflow for a forced degradation study.

Protocol

-

Stock Solution Preparation: Prepare a stock solution of the compound in a non-reactive, anhydrous solvent such as acetonitrile.

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic stress.[5]

-

Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.[5]

-

Thermal: Heat a sample of the solid compound and a separate sample of the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.[5]

-

Photolytic: Expose both solid and solution samples to UV light (e.g., 254 nm) for 24 hours.[5]

-

-

Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating method such as LC-MS or UPLC. This will allow for the quantification of the parent compound and the identification of any degradation products.

Conclusion

While this compound is a powerful synthetic tool, its utility is intrinsically linked to its careful handling and storage. The primary stability liabilities—the acid-sensitive Boc group and the reactive alkyl iodide—necessitate storage at low temperatures, under an inert atmosphere, and protected from light. By understanding the potential degradation pathways and implementing the rigorous protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable intermediate, thereby safeguarding the success of their synthetic endeavors.

References

- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)

- PubChem. tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate.

- PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.

- Capot Chemical. (2026, January 4). MSDS of tert-butyl 3-(aminomethyl)

- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)

- Fisher Scientific. (2009, April 15). tert-Butyl 4-[4-(aminomethyl)

- MedChemExpress. (2025, December 22). tert-Butyl 4-(azetidin-3-yl)

- PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

- PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.

- BenchChem. ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.

- Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions.

- MSU Chemistry. Alkyl Halide Reactivity. [Link]

- BenchChem. (2025, December).

- Alkyl Iodide. [Link]

Sources

- 1. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. capotchem.com [capotchem.com]

A Technical Guide to Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, field-proven synthesis protocol, comprehensive methods for analytical characterization, and a discussion of its strategic applications. Characterized by a piperidine core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive iodomethyl handle, this intermediate offers researchers a robust tool for introducing the valuable piperidine scaffold into complex molecular architectures. Its utility lies in the orthogonal reactivity of the iodomethyl group, which serves as an excellent electrophile for carbon-carbon and carbon-heteroatom bond formation, while the Boc group ensures stability and allows for subsequent deprotection under specific acidic conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Physicochemical and Handling Properties

A clear understanding of the compound's fundamental properties is critical for its effective use and storage. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀INO₂ | [1][2][3][4] |

| Molecular Weight | 325.19 g/mol | [1][2][3][4][5] |

| CAS Number | 253177-03-6 (Racemic) | [2][3] |

| 384829-99-6 ((S)-enantiomer) | [5] | |

| 384830-08-4 ((R)-enantiomer) | [1] | |

| Appearance | Typically an oil or low-melting solid | N/A |

| IUPAC Name | This compound | [5] |

| Common Synonyms | 1-Boc-3-(iodomethyl)piperidine | N/A |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |

| Safety Information | Warning: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |

Synthesis and Purification

The most common and efficient route to this compound is through the iodination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate[6]. The protocol described below utilizes the well-established Appel reaction conditions, which are known for their reliability and mildness, making them suitable for substrates with sensitive functional groups like the Boc-protecting group.

Recommended Synthesis Protocol: Iodination of N-Boc-piperidine-3-methanol

This procedure details the conversion of a primary alcohol to an alkyl iodide using triphenylphosphine and iodine.

Materials:

-

tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Cool the flask to 0 °C in an ice bath.

-

Rationale: Imidazole acts as a base to neutralize the HI generated in situ and also activates the phosphine, facilitating the reaction. Cooling prevents potential side reactions and controls the exothermic nature of the initial steps.

-

-

Iodine Addition: Add iodine (1.2 eq) portion-wise to the cooled solution. The reaction mixture will typically turn dark brown.

-

Rationale: The portion-wise addition of iodine maintains control over the reaction temperature and concentration. The color change is indicative of the reaction progress.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir vigorously until the brown color of excess iodine dissipates, resulting in a colorless or pale-yellow mixture.

-

Rationale: Sodium thiosulfate reduces unreacted iodine (I₂) to colorless iodide (I⁻), simplifying the purification process.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Rationale: The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

3.2 Purification The crude residue is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective.

-

Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to afford this compound as a purified oil or solid.

Synthesis and Purification Workflow Diagram

Caption: Synthesis and purification workflow diagram.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for subsequent use in drug discovery pipelines.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary technique for unambiguous structure confirmation.

-

¹H NMR: Key expected signals include:

-

A sharp singlet at ~1.45 ppm, integrating to 9H, corresponding to the tert-butyl protons of the Boc group.

-

A multiplet or doublet of doublets around 3.2-3.4 ppm, integrating to 2H, for the diastereotopic protons of the iodomethyl group (-CH₂I).

-

A complex series of multiplets between 1.2 and 4.2 ppm corresponding to the seven protons on the piperidine ring.

-

-

¹³C NMR: Characteristic resonances would include:

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 28.5 ppm for the three methyl carbons of the Boc group.

-

A signal for the iodomethyl carbon (-CH₂I) at a highly upfield position, typically <10 ppm, due to the heavy atom effect of iodine.

-

Signals for the piperidine ring carbons and the carbonyl carbon (~155 ppm).

-

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For this compound, a common observation in ESI+ mode would be the sodiated adduct [M+Na]⁺ or the loss of the Boc group.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector is the standard method for determining the purity of the final compound. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient. Purity is reported as the percentage of the main peak area relative to the total peak area.

Quality Control Workflow

Caption: Relationship between features and applications.

References

- tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate | C11H20INO3 - PubChem.

- tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate - Appretech Scientific Limited. Appretech Scientific Limited. [Link]

- Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 - PubChem.

- Supplementary information - Nature.

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 - PubChem.

Sources

- 1. appretech.com [appretech.com]

- 2. 253177-03-6|this compound|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The guide covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a versatile synthetic intermediate characterized by a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive iodomethyl group. This unique combination of a stable protecting group and a primary alkyl iodide makes it an invaluable reagent for introducing the piperidine moiety into larger molecules via nucleophilic substitution reactions.

IUPAC Name: tert-butyl 4-(iodomethyl)piperidine-1-carboxylate[1] Molecular Formula: C11H20INO2[1] CAS Number: 145508-94-7[1]

A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 325.2 g/mol | [1] |

| Monoisotopic Mass | 325.0539 Da | [1] |

| XlogP3 (Predicted) | 3.1 | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CI | [1] |

| InChIKey | RSMNYTJCWIDZAH-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is typically achieved from its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via an Appel-type reaction. This method is widely favored for its mild conditions and high yield in converting primary alcohols to primary alkyl iodides.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Iodine (I2)

-

Triphenylphosphine (PPh3)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2 equivalents) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.

-

Addition of Iodine: Add iodine (1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn from a clear or pale-yellow solution to a dark brown color, which may lighten as the reaction proceeds.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize excess iodine. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield tert-butyl 4-(iodomethyl)piperidine-1-carboxylate as a solid or oil.

Causality and Mechanistic Insight

The choice of the Appel reaction is deliberate. It avoids the harsh acidic or basic conditions that could cleave the acid-labile Boc protecting group. The reaction proceeds through a phosphonium iodide intermediate, which is then displaced by the iodide ion.

Below is a diagram illustrating the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.

Applications in Drug Discovery